molecular formula C13H12O2 B144329 2,2'-Methylenediphenol CAS No. 2467-02-9

2,2'-Methylenediphenol

Cat. No. B144329
CAS RN: 2467-02-9
M. Wt: 200.23 g/mol
InChI Key: MQCPOLNSJCWPGT-UHFFFAOYSA-N
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Description

2,2’-Methylenediphenol, also known as Bis(2-hydroxyphenyl)methane or 2,2’-Bisphenol F, is a diarylmethane . It has a molecular formula of C13H12O2 and a molecular weight of 200.23 g/mol . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2,2’-Methylenediphenol can be achieved from Formaldehyde and Phenol . More detailed synthesis routes with experiment details and outcomes can be found in relevant scientific literature.


Molecular Structure Analysis

The molecular structure of 2,2’-Methylenediphenol consists of a total of 28 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyl . The IUPAC name is 2-[(2-hydroxyphenyl)methyl]phenol .


Chemical Reactions Analysis

There have been studies on the selective double CH activation at a methylene group in methylenediphenols to generate carbene-bridged dinuclear iridium complexes . More detailed information about the chemical reactions involving 2,2’-Methylenediphenol can be found in the referenced scientific literature .


Physical And Chemical Properties Analysis

2,2’-Methylenediphenol appears as a peach-coloured powder or chunks . It has a melting point of 113-118 °C and a boiling point of 363-365 °C . It has a density of 1.208±0.06 g/cm3 . It is slightly soluble in Chloroform, DMSO, and Methanol .

Scientific Research Applications

Phototransformation in Aqueous Phase

A study on the photolysis of dichlorophen (DCP) in an acidic medium reveals the formation of 4-chloro-4'-hydroxy-2,2'-methylenediphenol in the absence of oxygen. This process also yields a benzoquinone-like derivative in oxygenated solutions. The formation of 4-chloro-2,2'-methylenediphenol is also noted under certain conditions, suggesting its relevance in environmental and chemical processes involving 2,2'-methylenediphenol (Mansfield & Richard, 1996).

Role in Dinuclear Complexes

Research on dinuclear complexes of a pseudocalixarene macrocycle containing 2,2'-methylenediphenol groups shows that these structures form a hyperbolic paraboloid core. The structure of these complexes is heavily influenced by strong O-H-O interactions in the methylenediphenol units, highlighting the chemical versatility and structural significance of 2,2'-methylenediphenol in complex formation (Barreira Fontecha, Goetz, & McKee, 2005).

Interaction with Poly(Lactic Acid)

A study focusing on the interaction of methylenediphenyl diisocyanate with poly(lactic acid)(PLA) and starch demonstrates the role of 2,2'-methylenediphenol derivatives in improving interfacial binding. This research is crucial for understanding the material properties and applications in biodegradable polymer materials (Wang, Sun, & Seib, 2002).

Safety And Hazards

2,2’-Methylenediphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-[(2-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12O2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MQCPOLNSJCWPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4022446
Record name 2,2'-Bisphenol F
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Molecular Weight

200.23 g/mol
Source PubChem
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Product Name

2,2'-Methylenediphenol

CAS RN

2467-02-9, 1333-16-0
Record name Bis(2-hydroxyphenyl)methane
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Record name 2,2'-Methylenediphenol
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Record name Phenol, 2,2'-methylenebis-
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Record name Reaction mass of 4,4'-methylenediphenol and 2,2'-methylenediphenol and o-[(4-hydroxyphenyl)methyl]phenol
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Record name 2,2'-BISPHENOL F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2,2'-methylenediphenol, including its molecular formula, weight, and spectroscopic data?

A1: 2,2'-Methylenediphenol is a symmetrical bisphenol with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol. Spectroscopic data, such as IR and 1H-NMR, can be found in the literature. [, ] Notably, 13C NMR spectroscopy has been particularly useful for confirming the structure of 2,2'-methylenediphenol derivatives, especially mixed diesters with crotonic acid and methacrylic acid. []

Q2: How stable is 2,2'-methylenediphenol under various conditions, and what are its material compatibility characteristics?

A2: While specific stability data for 2,2'-methylenediphenol itself under various conditions is limited in the provided research, some insights can be gleaned. For instance, the compound undergoes phototransformation under acidic conditions, yielding different products depending on the presence or absence of oxygen. [] Additionally, the radical polymerization of 2,2'-methylenediphenol diesters with methacrylic and crotonic acid yields soluble linear polymers, indicating a degree of stability during the polymerization process. [] Regarding material compatibility, its use in phenolic resins suggests compatibility with certain polymers and applications in materials science. []

Q3: What are the known catalytic properties and applications of 2,2'-methylenediphenol and its derivatives?

A3: 2,2'-Methylenediphenol derivatives have shown promise as ligands in organometallic chemistry. Research demonstrates that they can undergo double C-H activation at the bridging methylene group in the presence of iridium precursors. This reaction generates carbene-bridged dinuclear iridium complexes, potentially opening avenues for new catalytic applications. []

Q4: How has computational chemistry and modeling been employed in research related to 2,2'-methylenediphenol?

A4: Computational studies have been instrumental in understanding the mechanism of rhodium-catalyzed hydrogenolysis of unstrained C(aryl)-C(alkyl) bonds in 2,2'-methylenediphenols. [] These studies revealed that the reaction proceeds through a directed C(aryl)-C(alkyl) oxidative addition pathway, with C-H activation acting as a competitive but reversible off-cycle reaction. This detailed mechanistic understanding, obtained through computational modeling, provides a foundation for further development and optimization of catalytic processes involving 2,2'-methylenediphenols.

Q5: How do structural modifications of 2,2'-methylenediphenol influence its properties and potential applications?

A6: Structural modifications of 2,2'-methylenediphenol significantly impact its properties. For example, introducing different substituents on the phenol rings affects the compound's reactivity and its ability to form complexes with metal ions. [, , ] The presence of bulky substituents, such as tert-butyl groups, can influence the molecule's conformation and its ability to form intermolecular hydrogen bonds, as observed in crystal structures. [] These structural variations directly influence the compound's potential applications in areas like catalysis, materials science, and supramolecular chemistry.

Q6: Are there any known alternatives or substitutes for 2,2'-methylenediphenol in its various applications?

A6: While the provided research doesn't directly compare 2,2'-methylenediphenol with specific alternatives, it's important to note that the choice of a suitable compound depends heavily on the specific application. For instance, in antimicrobial applications, other bisphenols or entirely different classes of compounds might offer superior performance or a broader spectrum of activity. Similarly, in catalytic applications, alternative ligands or catalyst systems might be more efficient or cost-effective. Evaluating alternatives often involves considering factors such as performance, cost, environmental impact, and regulatory considerations.

Q7: What analytical techniques are commonly employed to characterize and quantify 2,2'-methylenediphenol and its derivatives?

A7: Various analytical techniques are used to characterize 2,2'-methylenediphenol and its derivatives. Common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for structural elucidation, particularly 1H-NMR and 13C-NMR, providing information about the carbon and hydrogen atoms within the molecule. [, ]
  • Infrared (IR) Spectroscopy: This method helps identify functional groups present in the compound by analyzing their characteristic vibrations. []
  • X-ray crystallography: This technique is valuable for determining the three-dimensional structure of 2,2'-methylenediphenol derivatives in their crystalline state, providing insights into their molecular conformation and intermolecular interactions. []

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